Home > Products > Screening Compounds P100712 > CXCR2 antagonist 5
CXCR2 antagonist 5 -

CXCR2 antagonist 5

Catalog Number: EVT-15277375
CAS Number:
Molecular Formula: C15H14F2N4O2S
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CXCR2 antagonist 5 is a potent and selective small molecule designed to inhibit the CXC chemokine receptor 2, which plays a crucial role in the inflammatory response and the chemotaxis of neutrophils. This compound belongs to a class of non-peptide antagonists that have shown promise in treating various inflammatory diseases by blocking the action of chemokines like interleukin-8.

Source

The chemical structure and properties of CXCR2 antagonist 5 can be sourced from various chemical suppliers and research articles. It is commercially available from suppliers such as MedChemExpress and Sigma-Aldrich, where it is often listed alongside detailed specifications regarding its molecular weight, formula, and biological activity.

Classification

CXCR2 antagonist 5 is classified as a non-peptide antagonist of the CXC chemokine receptor family. It is part of a broader category of drugs aimed at modulating immune responses, particularly in conditions characterized by excessive neutrophil recruitment.

Synthesis Analysis

Methods

The synthesis of CXCR2 antagonist 5 involves several key steps, starting from commercially available precursors. The general synthetic route includes:

  1. Nucleophilic Aromatic Substitution: This step involves the reaction of a dichloropyridine derivative with sodium azide to form an azide intermediate.
  2. Reduction: The azide is then reduced using iron trichloride/sodium iodide to yield the desired aminopyridine derivative.
  3. Cyclocondensation: The aminopyridine undergoes cyclocondensation with carbonyl disulfide to form a thioxopyrido derivative.
  4. Benzylation and Chlorination: Subsequent reactions include benzylation and chlorination to refine the structure into CXCR2 antagonist 5.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Flash chromatography is often employed for purification due to the complexity of the reaction mixtures.

Molecular Structure Analysis

Structure

The molecular formula for CXCR2 antagonist 5 is C15H14F2N4O2SC_{15}H_{14}F_{2}N_{4}O_{2}S with a molecular weight of approximately 352.36 g/mol. Its structure features:

  • A pyrido[3,4-d]pyrimidine core.
  • Functional groups including fluorine atoms, which enhance its binding affinity for the CXCR2 receptor.

Data

The compound's structural data can be analyzed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

CXCR2 antagonist 5 can participate in various chemical reactions typical for small organic molecules, including:

  • Nucleophilic substitutions: These are crucial during its synthesis for modifying functional groups.
  • Reductive transformations: Used to convert azides to amines.
  • Cyclization reactions: Essential for forming ring structures that contribute to its biological activity.

Technical Details

Understanding the reactivity of CXCR2 antagonist 5 helps in optimizing its synthesis and potential modifications for enhanced efficacy or selectivity against CXCR2.

Mechanism of Action

Process

CXCR2 antagonist 5 operates primarily by binding to the allosteric site on the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8. This blockade prevents neutrophil migration to sites of inflammation.

Data

In vitro studies have demonstrated that CXCR2 antagonist 5 exhibits high affinity (with KdK_d values in the low nanomolar range) for human CXCR2, significantly inhibiting ligand-induced chemotaxis in various cell types.

Physical and Chemical Properties Analysis

Physical Properties

CXCR2 antagonist 5 is characterized by:

  • A solid-state appearance at room temperature.
  • Solubility characteristics that may vary based on solvent polarity.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity patterns consistent with other compounds in its class.

Relevant data from pharmacokinetic studies indicate favorable absorption and distribution profiles, making it suitable for oral administration.

Applications

CXCR2 antagonist 5 has significant scientific applications:

  • Inflammatory Diseases: It is being investigated for use in conditions characterized by excessive neutrophil infiltration, such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers.
  • Research Tool: It serves as a valuable tool in studying the role of CXCR2 in immune responses and inflammation pathways.
Introduction to CXCR2 as a Therapeutic Target

The C-X-C chemokine receptor type 2 (CXCR2) is a class A G protein-coupled receptor (GPCR) that serves as a master regulator of inflammatory and immune responses [1] [7]. It binds chemokines containing the Glu-Leu-Arg (ELR) motif, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), which are secreted by immune, epithelial, and stromal cells [1] [3]. CXCR2 signaling occurs through Gαi-mediated pathways, leading to downstream activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK cascades [1] [8]. This receptor is constitutively expressed on neutrophils, endothelial cells, macrophages, and specific cancer cells, positioning it as a pivotal mediator of neutrophil trafficking, angiogenesis, and tumor microenvironment modulation [1] [3] [9].

CXCR2 in Immune Regulation and Inflammatory Pathways

CXCR2 activation triggers rapid neutrophil mobilization from bone marrow into circulation and subsequent infiltration of inflamed or infected tissues [1] [9]. This process is critical for pathogen clearance but becomes pathological when dysregulated. Key mechanisms include:

  • Neutrophil Chemotaxis and Activation: Upon ligand binding, CXCR2 induces cytoskeletal reorganization and integrin activation (e.g., CD11b), enabling neutrophil adhesion and transmigration across endothelial barriers [1] [7]. Genetic knockout of Cxcr2 in mice impairs neutrophil recruitment in sterile peritonitis and reduces central nervous system inflammation in experimental autoimmune encephalomyelitis (EAE) models [1].
  • Modulation of Downstream Signaling: The receptor couples with trimeric G-proteins and β-arrestins, activating PI3K/Akt and MAPK/ERK pathways. These pathways drive transcriptional programs for pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and sustain neutrophil survival [1] [8].
  • Tumor Microenvironment (TME) Regulation: CXCR2+ myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) are recruited to the TME via CXCR2 ligands, creating an immunosuppressive niche that facilitates angiogenesis and metastasis [3] [8] [9]. In pancreatic cancer, CXCR2 inhibition enhances T-cell infiltration and synergizes with anti-PD-1 immunotherapy [3] [8].

Table 1: Key CXCR2-Dependent Pathways and Functional Outcomes

PathwayEffector MoleculesBiological OutcomeDisease Relevance
PI3K/AktAKT, mTORNeutrophil survival, metabolic reprogrammingCancer, autoimmune disorders
MAPK/ERKERK1/2, c-FosCytokine production, cell proliferationInflammatory diseases, cancer
Gαi-mediated Ca²⁺ fluxPLCβ, IP₃Chemotaxis, degranulationAcute inflammation, COVID-19

Rationale for Targeting CXCR2 in Pathological Conditions

Targeting CXCR2 offers therapeutic promise due to its central role in neutrophil-dominant pathologies and cancer progression:

  • Oncology Applications:
  • Metastasis and Angiogenesis: CXCR2 ligands (e.g., CXCL8) stimulate endothelial cell proliferation and matrix metalloproteinase (MMP) secretion, facilitating tumor vascularization and invasion. In melanoma, CXCR2 blockade with SCH527123 (Navarixin) reduces in vitro invasion by 69% and suppresses microvessel density in vivo by 45% [2] [6].
  • Immune Evasion: CXCR2+ MDSCs inhibit CD8⁺ T-cell cytotoxicity and natural killer (NK) cell activation. Preclinical studies show that CXCR2 antagonists like AZD5069 deplete TANs and reverse immunosuppression in prostate and head/neck cancers [8] [9].
  • Thyroid Cancer: AZD5069 inhibits CXCL8-induced migration in thyroid cancer cell lines (BCPAP, TPC-1) and reduces CXCR2 mRNA expression, highlighting direct anti-tumor effects [9].

  • Inflammatory and Metabolic Diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): CXCR2 mediates neutrophil infiltration in airways, driving mucus hypersecretion and tissue destruction. Antagonists like Danirixin suppress pulmonary neutrophilia with ED₅₀ values of 1.3–1.8 mg/kg in rodent models [3] [6].
  • COVID-19: Elevated CXCR2 ligands correlate with neutrophilia and severe respiratory dysfunction. Transcriptomic analyses reveal downregulation of CXCR2 in females, potentially explaining sex-based outcome disparities [1] [3].
  • Insulin Resistance: Neutrophil-specific Cxcr2 knockout mice exhibit improved insulin sensitivity and reduced hepatic inflammation during high-fat diet-induced obesity [1] [3].

  • Structural and Pharmacological Advantages:

  • Allosteric Inhibition: Compounds like SCH527123 bind intracellular allosteric sites with picomolar affinity (Kd = 49 pM for human CXCR2), enabling prolonged receptor inactivation (t½ ≈ 22 hours) [2] [7].
  • Selectivity Profiles: Novel antagonists (e.g., CXCR2 antagonist 5) exploit divergent extracellular loops between CXCR1 and CXCR2 to achieve >100-fold selectivity, minimizing off-target effects [5] [6].

Table 2: Clinical Applications of CXCR2 Antagonists

PathologyAntagonist ExampleKey MechanismPreclinical/Clinical Evidence
Pancreatic cancerSX-682MDSC recruitment blockadeEnhanced anti-PD-1 efficacy (Phase I/II)
COPDDanirixinNeutrophil chemotaxis inhibitionReduced BAL neutrophilia (Phase II)
Thyroid cancerAZD5069Suppression of CXCL8 secretion & migrationIn vitro migration inhibition (50–70%)
Metastatic melanomaSCH527123 (Navarixin)Angiogenesis suppression79% tumor growth inhibition (murine model)

Structurally, CXCR2 antagonists feature diverse scaffolds:

  • Cyclobutenedione derivatives (e.g., SCH527123) exhibit high oral bioavailability and species cross-reactivity [2] [6].
  • Thiazolopyrimidines (e.g., AZD5069) incorporate sodium salt formulations to enhance solubility [6] [9].
  • 3‐Aminocyclohex‐2‐en‐1‐one derivatives show low micromolar IC50 values in Tango assays [6].

These agents represent a strategic shift from broad anti-inflammatories to precision modulation of neutrophil-driven pathologies.

Properties

Product Name

CXCR2 antagonist 5

IUPAC Name

(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol

Molecular Formula

C15H14F2N4O2S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1

InChI Key

ZLRWWDGGLOPBOT-MRVPVSSYSA-N

Canonical SMILES

CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F

Isomeric SMILES

C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.